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Compound of Interest

Compound Name: Dodecyl formate

CAS No.: 28303-42-6

Cat. No.: B1596341

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for dodecyl formate
(C₁₃H₂₆O₂), a formate ester with applications in the flavor and fragrance industry. Given the

limited availability of public experimental spectra for this specific long-chain ester, this

document leverages high-quality predictive methodologies based on established chemical

principles to offer a comprehensive characterization. This approach provides researchers,

scientists, and drug development professionals with a robust framework for the identification

and structural elucidation of dodecyl formate and related long-chain esters.

Introduction to Dodecyl Formate and Spectroscopic
Analysis
Dodecyl formate, also known as lauryl formate, is the ester formed from dodecanol and formic

acid. Its molecular structure dictates its characteristic spectroscopic fingerprint. Understanding

this fingerprint is crucial for quality control, reaction monitoring, and metabolite identification in

various research and development settings. The primary analytical techniques for elucidating

the structure of organic molecules like dodecyl formate are Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for

dodecyl formate. The causality behind the predicted chemical shifts, absorption frequencies,

and fragmentation patterns will be explained, providing a foundational understanding of how

the molecular structure translates into observable spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides

detailed information about the chemical environment of each atom. For dodecyl formate, ¹H

and ¹³C NMR are the most relevant techniques.

The predicted NMR data presented here are generated using advanced computational

algorithms, such as those implemented in ChemDraw and ACD/Labs software. These tools

utilize extensive databases of experimental data and sophisticated algorithms to provide highly

accurate predictions of chemical shifts and coupling constants.[1][2]

Predicted ¹H NMR Spectrum of Dodecyl Formate
The ¹H NMR spectrum of dodecyl formate is expected to be relatively simple, with distinct

signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Dodecyl Formate

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1' (formyl proton) ~8.1 Singlet 1H

H-1 (methylene

adjacent to oxygen)
~4.1 Triplet 2H

H-2 (methylene) ~1.6 Quintet 2H

H-3 to H-11

(methylene chain)
~1.2-1.4 Multiplet 18H

H-12 (terminal methyl) ~0.9 Triplet 3H
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Causality Behind the Chemical Shifts:

Formyl Proton (H-1'): The proton attached to the carbonyl carbon of the formate group is

highly deshielded due to the electron-withdrawing effect of the two oxygen atoms. This

results in a characteristic downfield chemical shift of around 8.1 ppm.

Methylene Protons Adjacent to Oxygen (H-1): These protons are directly attached to a

carbon bonded to an electronegative oxygen atom, causing them to be deshielded and

appear at approximately 4.1 ppm. The signal is a triplet due to coupling with the adjacent

methylene (H-2) protons.

Alkyl Chain Protons (H-2 to H-12): The protons along the dodecyl chain exhibit typical

chemical shifts for aliphatic hydrocarbons. The methylene group at the H-2 position is slightly

deshielded compared to the rest of the chain due to its proximity to the ester functionality.

The bulk of the methylene protons (H-3 to H-11) overlap in a complex multiplet in the 1.2-1.4

ppm region. The terminal methyl group (H-12) is the most shielded, appearing as a triplet

around 0.9 ppm.

Predicted ¹³C NMR Spectrum of Dodecyl Formate
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Dodecyl Formate

Carbon Chemical Shift (δ, ppm)

C-1' (carbonyl carbon) ~161

C-1 (methylene adjacent to oxygen) ~65

C-2 to C-11 (methylene chain) ~22-32

C-12 (terminal methyl) ~14

Causality Behind the Chemical Shifts:

Carbonyl Carbon (C-1'): The carbon of the formate group is significantly deshielded due to

being double-bonded to one oxygen and single-bonded to another, resulting in a chemical
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shift of around 161 ppm.

Methylene Carbon Adjacent to Oxygen (C-1): This carbon is deshielded by the directly

attached electronegative oxygen atom, leading to a chemical shift of approximately 65 ppm.

Alkyl Chain Carbons (C-2 to C-12): The carbons of the dodecyl chain show characteristic

signals in the aliphatic region of the spectrum. The terminal methyl carbon (C-12) is the most

shielded, appearing at about 14 ppm.

Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of dodecyl formate would involve

the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of purified dodecyl formate in about

0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as

its residual proton and carbon signals should not overlap with the analyte signals.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key

parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise),

relaxation delay, and spectral width.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for all carbon signals. A larger number of scans will be required

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction to obtain the final spectrum. Chemical

shifts should be referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational energy levels. It is an excellent technique for identifying the
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functional groups present in a molecule.

Predicted IR Spectrum of Dodecyl Formate
The IR spectrum of dodecyl formate is dominated by absorptions corresponding to the C-H

bonds of the alkyl chain and the characteristic vibrations of the formate ester group.

Table 3: Predicted Characteristic IR Absorptions for Dodecyl Formate

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (formyl) ~2850-2900 Medium

C-H stretch (aliphatic) ~2850-2960 Strong

C=O stretch (ester) ~1720-1740 Strong, sharp

C-O stretch (ester) ~1150-1200 Strong

Interpretation of Key Absorptions:

C=O Stretch: The most prominent feature in the IR spectrum of dodecyl formate is the

strong, sharp absorption band between 1720-1740 cm⁻¹, which is characteristic of the

carbonyl (C=O) stretching vibration of an ester.[3]

C-O Stretch: A strong absorption in the 1150-1200 cm⁻¹ region corresponds to the C-O

single bond stretching vibration of the ester group.

C-H Stretches: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H

stretching vibrations of the long dodecyl chain. A weaker C-H stretching band for the formyl

proton may also be observed in this region.

Experimental Protocol for IR Data Acquisition
A typical procedure for obtaining an IR spectrum of dodecyl formate, which is a liquid at room

temperature, is as follows:

Sample Preparation: A neat (undiluted) liquid sample is used. A drop of dodecyl formate is

placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

spectrum of the sample is acquired. The instrument software automatically subtracts the

background spectrum from the sample spectrum to produce the final IR spectrum of dodecyl
formate.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands and their corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides information about the molecular weight of a compound and its

fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum of Dodecyl Formate
The electron ionization (EI) mass spectrum of dodecyl formate is expected to show a

molecular ion peak (M⁺) and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular ion peak for dodecyl formate (C₁₃H₂₆O₂) would be

observed at an m/z of 214.34.

Fragmentation Pattern: Esters undergo characteristic fragmentation pathways. For dodecyl
formate, the following key fragmentations are expected[4][5]:

Loss of the alkoxy group: Cleavage of the C-O bond can result in the loss of the

dodecyloxy radical (•OC₁₂H₂₅), leading to the formation of the formyl cation (HCO⁺) at m/z

29.

Loss of the alkyl chain: Cleavage of the alkyl chain can occur at various points, leading to

a series of fragment ions separated by 14 mass units (CH₂).

McLafferty Rearrangement: A characteristic rearrangement for long-chain esters, involving

the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the
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alpha-beta carbon-carbon bond. This would result in a neutral alkene fragment and a

charged enol fragment.

Visualization of Dodecyl Formate Fragmentation:

Dodecyl Formate (m/z 214)

HCO+ (m/z 29)Loss of •OC12H25

[C12H25O]+Loss of •CHO

[C12H24]+•

McLafferty Rearrangement

[C12H25O]+ (m/z 185)

[C12H24]+• (m/z 168)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of dodecyl formate in EI-MS.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: The sample is ionized, most commonly using electron ionization (EI) for volatile

compounds like esters.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Synthesis of Dodecyl Formate
Dodecyl formate is typically synthesized by the esterification of dodecanol with formic acid.

This reaction is often catalyzed by an acid.[6]

Fischer Esterification Workflow

Dodecanol + Formic Acid

Reflux

Acid Catalyst (e.g., H2SO4)

Aqueous Workup Distillation or Chromatography Dodecyl Formate

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of dodecyl formate via Fischer esterification.

Detailed Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine dodecanol (1 equivalent) and an excess of formic acid (e.g., 2-3

equivalents).

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

(a few drops).

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute

the mixture with an organic solvent (e.g., diethyl ether) and wash it with a saturated aqueous

solution of sodium bicarbonate to neutralize the excess formic acid and the catalyst. Then,

wash with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,

sodium sulfate), filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude dodecyl formate by vacuum distillation or column

chromatography to obtain the pure product.

Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic

data for dodecyl formate, covering ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By

understanding the principles behind the predicted spectra and the typical synthetic route,

researchers can confidently identify and characterize this long-chain ester. The provided

protocols offer a starting point for the experimental acquisition of this data, which can further

validate and refine the predictions presented herein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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